
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. However, MPTP has also been used as a tool in the study of Parkinson's disease and other neurological disorders.
作用机制
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol depend on the dose and duration of exposure. At low doses, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can cause mild motor deficits and changes in dopamine metabolism. At higher doses, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can cause severe motor deficits, loss of dopaminergic neurons, and oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol in lab experiments is its ability to selectively destroy dopaminergic neurons, which makes it an ideal tool for studying Parkinson's disease. However, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol also has some limitations. For example, the toxicity of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can vary depending on the species and strain of the animal used in the experiment. In addition, the effects of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can be influenced by other factors such as age, sex, and diet.
未来方向
There are several future directions for research on 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms underlying 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol toxicity. Another area of research is the use of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol as a tool to study other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research on the factors that influence the toxicity of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, including the species and strain of the animal used in the experiment, as well as age, sex, and diet.
合成方法
The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol involves the condensation of 2-thiophenecarboxaldehyde with piperidine followed by the addition of methyl iodide. The resulting product is then treated with sodium hydroxide to yield 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol has been widely used in scientific research to study Parkinson's disease and other neurological disorders. 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. This makes 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol an ideal tool for studying the mechanisms underlying Parkinson's disease and for developing new treatments for the disease.
属性
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylidene)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9,16,18H,10-11H2,1H3/b12-8+,13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIPRMTUHGUHJ-QHKWOANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CS2)C(C(=CC3=CC=CS3)C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CS2)/C(/C(=C/C3=CC=CS3)/C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-1-methyl-3,5-bis(2-thienylmethylene)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

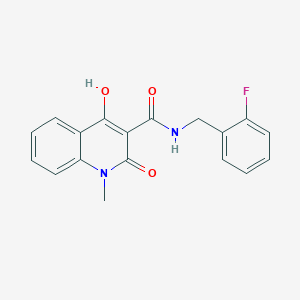
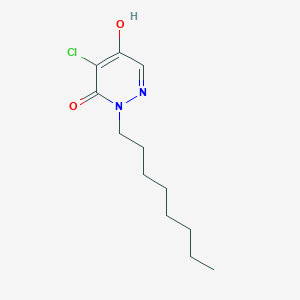


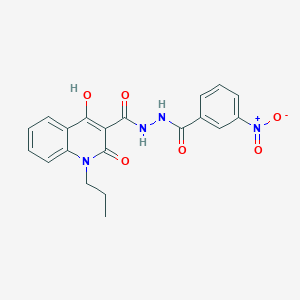
![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)



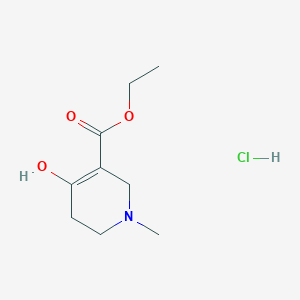
![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)
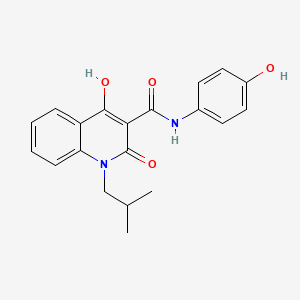
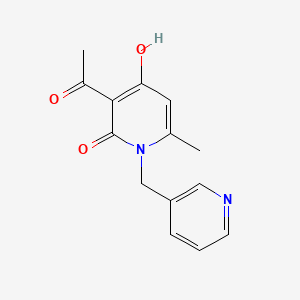
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)